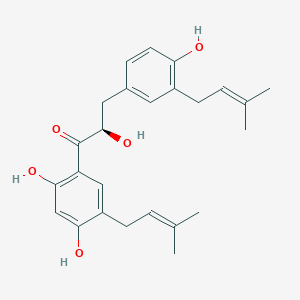
Kanzonol Y
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kanzonol Y is a naturally occurring chalcone, a type of flavonoid, found in the roots of Glycyrrhiza glabra (licorice). Chalcones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound, in particular, has garnered attention for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kanzonol Y can be synthesized through the extraction and fractionation of the methanolic extract of Glycyrrhiza glabra roots. The process involves silica gel column chromatography and preparative thin-layer chromatography (TLC) to isolate the compound . The structure of this compound is confirmed through spectroscopic and mass spectrometric analyses.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from licorice roots, followed by purification using chromatographic techniques. Advances in biotechnological methods may also facilitate the production of this compound through microbial synthesis or plant cell cultures.
Chemical Reactions Analysis
Types of Reactions: Kanzonol Y undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert the chalcone structure to dihydrochalcones, altering its biological properties.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of various derivatives with different pharmacological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products: The major products formed from these reactions include quinones, dihydrochalcones, and various substituted derivatives, each with unique biological activities.
Scientific Research Applications
Chemistry: Kanzonol Y serves as a precursor for synthesizing other bioactive flavonoids and chalcones.
Biology: It exhibits significant antioxidant activity, protecting cells from oxidative stress.
Medicine: this compound has shown potential in antiviral, antimicrobial, and anti-inflammatory therapies
Industry: Its antioxidant properties make it a valuable additive in food and cosmetic industries to prevent oxidation and prolong shelf life.
Mechanism of Action
Kanzonol Y exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative damage.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of various bacteria and fungi.
Comparison with Similar Compounds
Kanzonol Y is compared with other chalcones and flavonoids, such as:
Licochalcone A: Known for its potent anti-inflammatory and antimicrobial properties.
Isoliquiritigenin: Exhibits strong antioxidant and anticancer activities.
Glycyglabrone: Another chalcone from Glycyrrhiza glabra with significant antioxidant activity.
Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in multiple fields. Its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties makes it a promising candidate for further research and development.
Properties
CAS No. |
184584-87-0 |
|---|---|
Molecular Formula |
C25H30O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2R)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-2-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propan-1-one |
InChI |
InChI=1S/C25H30O5/c1-15(2)5-8-18-11-17(7-10-21(18)26)12-24(29)25(30)20-13-19(9-6-16(3)4)22(27)14-23(20)28/h5-7,10-11,13-14,24,26-29H,8-9,12H2,1-4H3/t24-/m1/s1 |
InChI Key |
DKIYWPRXYDNQFG-XMMPIXPASA-N |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)[C@@H](CC2=CC(=C(C=C2)O)CC=C(C)C)O)C |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)C(CC2=CC(=C(C=C2)O)CC=C(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















